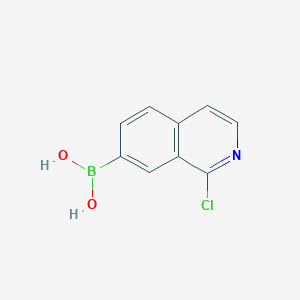
1-Chloroisoquinoline-7-boronic acid
Übersicht
Beschreibung
1-Chloroisoquinoline-7-boronic acid is a boronic acid derivative . Boronic acids are compounds that have been widely studied in medicinal chemistry, mainly due to their potential to confer some toxicity . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The product has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides. It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-7-boronic acid is represented by the formula C9H7BClNO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. The introduction of boronic acids can improve various properties, including pharmacokinetic characteristics, such as bioavailability and toxicity . They have been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Wissenschaftliche Forschungsanwendungen
Fluorescence-Based Chemosensors for Carbohydrates
1-Chloroisoquinoline-7-boronic acid plays a crucial role in the development of fluorescence-based chemosensors for detecting carbohydrates. Boronic acids, including isoquinoline derivatives, have the ability to bind reversibly with diol-containing compounds, making them essential for sensor designs that change fluorescence upon sugar binding. This characteristic is utilized in creating highly selective and sensitive sensors for carbohydrate detection, contributing to advancements in analytical and diagnostic methodologies (Laughlin et al., 2012).
Optical Chemosensors for Hypochlorite Ion
The compound has been incorporated into the design of novel water-soluble styrylquinolinium boronic acids, demonstrating its utility in the rapid and selective detection of hypochlorite ion (ClO−). This application showcases the potential of 1-Chloroisoquinoline-7-boronic acid in environmental monitoring and water treatment, providing a fast and colorimetric method for identifying ClO− concentrations with high selectivity over other competing ions and species (Wang et al., 2013).
Site-Selective Bioconjugation
The versatility of boronic acids extends to bioconjugation techniques, where 1-Chloroisoquinoline-7-boronic acid derivatives have been utilized to develop "Boron Hot Spots" for the site-selective installation of iminoboronates on peptide chains. This strategy enables the formation of stable, reversible covalent bonds with biomolecules, offering new avenues for creating dynamic biomaterials and therapeutic agents with controlled stability and site-selectivity under physiological conditions (Russo et al., 2020).
Synthesis of Diversified Isoquinolines
In synthetic chemistry, 1-Chloroisoquinoline-7-boronic acid is employed in palladium-catalyzed, microwave-assisted Suzuki coupling reactions. This methodology allows for the efficient synthesis of diversified 1,3-disubstituted isoquinolines, showcasing the compound's role in facilitating the construction of complex molecular architectures for pharmaceuticals and organic materials (Prabakaran et al., 2012).
Development of Potential Inhibitors
Furthermore, the compound has been instrumental in the development of potential boron-based inhibitors targeting specific enzymes like the Homeodomain Interacting Protein Kinase 2 (HIPK2). By enabling the C-4 borylation of chloroquinolines, this approach highlights the significance of 1-Chloroisoquinoline-7-boronic acid in drug discovery and the synthesis of pharmacological agents aimed at treating various diseases (Das et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-chloroisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFGOQIKKLSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-7-boronic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


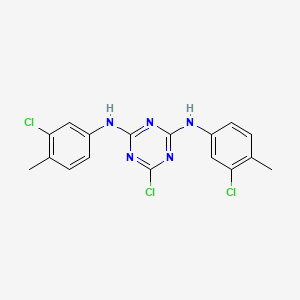
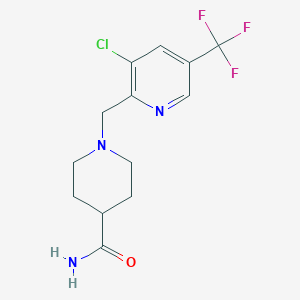
![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
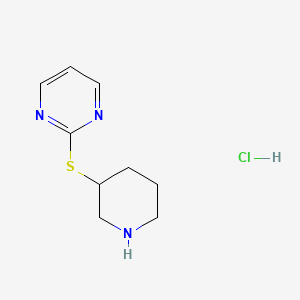
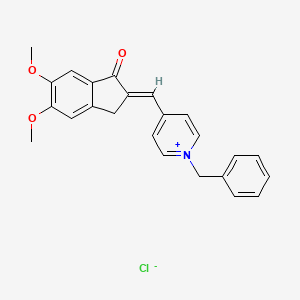
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
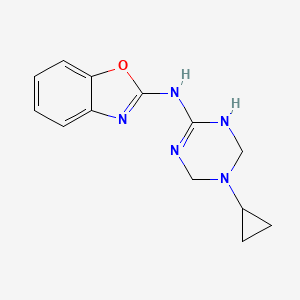
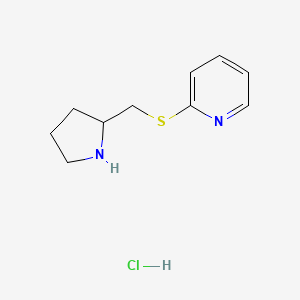
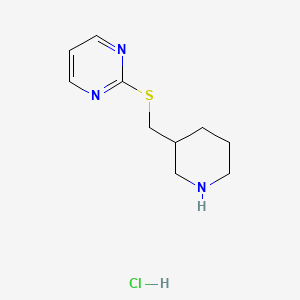
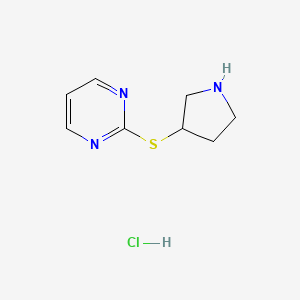
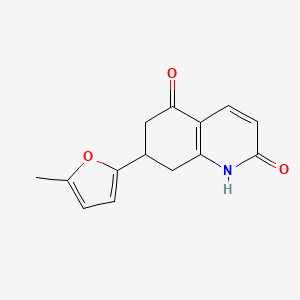
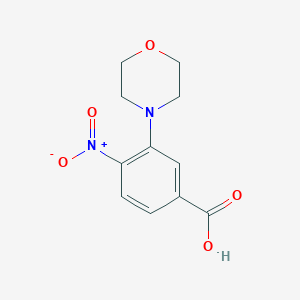
![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)